Daclatasvir RRRR Isomer is a potent antiviral compound primarily used in the treatment of Hepatitis C virus infections. This isomer is a derivative of Daclatasvir, which functions as an inhibitor of the Hepatitis C virus NS5A replication complex. The compound has garnered attention due to its high specificity and efficacy against various genotypes of the virus.
Daclatasvir RRRR Isomer is synthesized from biphenyl derivatives and has been extensively studied in pharmaceutical research for its antiviral properties. It is classified under the category of antiviral agents, specifically targeting the Hepatitis C virus.
The synthesis of Daclatasvir RRRR Isomer involves several steps that utilize various chemical reactions to achieve the final product.
These methods are designed to optimize yield while minimizing environmental impact by avoiding hazardous reagents whenever possible .
Daclatasvir RRRR Isomer has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The chemical reactions involved in synthesizing Daclatasvir RRRR Isomer include:
These reactions are carefully controlled to ensure high purity and yield of the final product .
Daclatasvir RRRR Isomer exerts its antiviral effects by inhibiting the NS5A protein, which plays a critical role in the replication cycle of the Hepatitis C virus.
Daclatasvir RRRR Isomer possesses several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic applications .
Daclatasvir RRRR Isomer is primarily used in:
The ongoing research into Daclatasvir RRRR Isomer highlights its significance in both clinical settings and pharmaceutical sciences, making it a valuable asset in combating Hepatitis C virus infections .
The RRRR isomer of daclatasvir is formally identified by the IUPAC name: Dimethyl ((2R,2'R)-((2R,2'R)-2,2'-(5,5'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate [4] [7]. Its molecular formula is C₄₀H₅₀N₈O₆, with a molecular weight of 738.89 g/mol (free base) or 811.80 g/mol for the dihydrochloride salt [1] [7]. The compound's chemical registry numbers include CAS 1417333-58-4 and 2698401-11-3 (dihydrochloride) [4] [7]. Its crystalline form melts between 242–245°C [7].
Table 1: Molecular Properties of Daclatasvir RRRR Isomer
Property | Specification |
---|---|
IUPAC Name | Dimethyl ((2R,2'R)-1,1'-((2R,2'R)-2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate |
Molecular Formula | C₄₀H₅₀N₈O₆ |
Molecular Weight | 738.89 g/mol (free base); 811.80 g/mol (dihydrochloride) |
CAS Numbers | 1417333-58-4 (free base); 2698401-11-3 (dihydrochloride) |
Appearance | Off-white crystalline powder [7] |
Melting Point | 242.0–245.0°C [7] |
Daclatasvir contains four stereogenic centers, generating 16 possible stereoisomers. The RRRR isomer exhibits the (2R,2'R,2''R,2'''R) configuration, contrasting sharply with the therapeutic SSSS (daclatasvir) configuration [4] [9]. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the RRRR isomer adopts a conformationally restricted structure with C₂-symmetry [5]. This configuration critically determines spatial orientation of the imidazole and valine carbamate moieties, disrupting optimal binding to the dimeric NS5A protein. Other characterized diastereomers include RSSR (Impurity 9, CAS 1417333-60-8) and RSSS configurations, each exhibiting distinct three-dimensional topologies and electrostatic potentials [8] [9].
During daclatasvir manufacturing, the RRRR isomer arises predominantly through incomplete stereoselective reactions or epimerization events at the valine-pyrrolidine coupling stages [4] [7]. Regulatory guidelines classify it as a specified impurity requiring strict control ≤0.15% in active pharmaceutical ingredients (APIs) [7] [8]. Analytical separation challenges stem from its nearly identical physicochemical properties to daclatasvir (SSSS), necessitating advanced chiral techniques like γ-cyclodextrin-assisted capillary electrophoresis or chiral HPLC [5]. Nuclear Overhauser effect spectroscopy (NOESY) reveals distinct spatial proximity patterns between the RRRR isomer and cyclodextrin cavities, enabling resolution from other stereoisomers [5].
Table 2: Stereoisomers of Daclatasvir and Key Characteristics
Isomer | Configuration | CAS Number | Designation | Relative Potency |
---|---|---|---|---|
Therapeutic | SSSS | 1009119-64-5 | Daclatasvir | High (pM EC₅₀) [9] |
RRRR | RRRR | 1417333-58-4 | Impurity 7 | Low [9] |
RSSR | RSSR | 1417333-60-8 | Impurity 9 | Undetectable [8] |
RSSS | RSSS | Not specified | Diastereomer | Moderate [5] |
The NS5A protein is a multifunctional non-enzymatic viral regulator essential for hepatitis C virus replication. It forms head-to-tail homodimers through its N-terminal domain, creating a basic groove for RNA binding [2] [9]. Daclatasvir (SSSS) binds this dimer with picomolar affinity, inducing conformational distortion that disrupts viral RNA replication and assembly [6] [9]. The drug's symmetrical SSSS configuration precisely aligns its bifunctional pharmacophores with the dimer's symmetry, enabling bivalent interactions at the protein-protein interface [9]. Resistance profiling reveals that mutations at NS5A positions 28, 30, 31, and 93 (GT-1a) or 31 and 93 (GT-1b) significantly reduce binding, confirming direct interaction [6] [9].
Stereochemistry governs antiviral activity at three hierarchical levels:
Table 3: Impact of Stereochemistry on Antiviral Activity
Parameter | SSSS (Daclatasvir) | RRRR Isomer | Experimental Evidence |
---|---|---|---|
GT-1b Replicon EC₅₀ | 9–50 pM [9] | >1 μM [9] | Cell-based replicon assays |
Binding Stoichiometry | 1:1 (high affinity) | Variable (low affinity) | Isothermal titration calorimetry [10] |
Resistance (Y93H mutant) | 1000-fold reduction | Complete loss | Resistance selection studies [9] |
γ-CD Complexation | 1:1 and 2:1 complexes | Altered Kd values | Capillary electrophoresis/NMR [5] |
Molecular dynamics simulations reveal the RRRR isomer's diminished hydrophobic contact surface (∼40% reduction versus SSSS) and suboptimal hydrogen bond distances (>3.5 Å versus 1.8–2.2 Å in SSSS) with NS5A residues [9]. These data underscore that stereochemical precision is non-negotiable for effective NS5A inhibition.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1